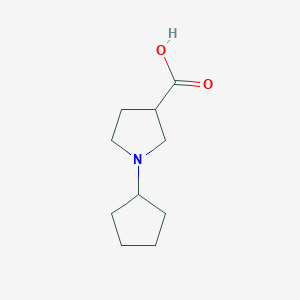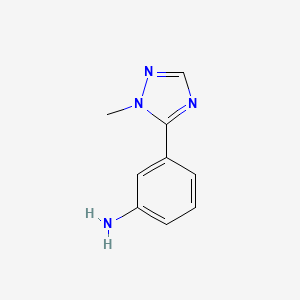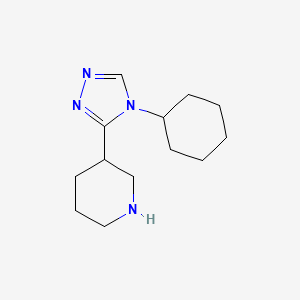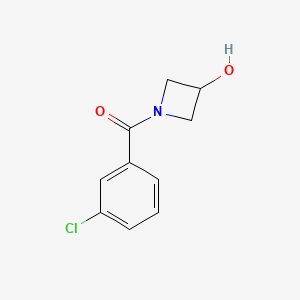![molecular formula C11H10N2O4S B1428894 2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid CAS No. 1284136-51-1](/img/structure/B1428894.png)
2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, which are part of the compound , has been extensively studied . The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .
Molecular Structure Analysis
The molecular structure of “2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid” is complex and involves several functional groups. The compound contains a methoxyphenyl group, an oxadiazole ring, and a sulfanyl acetic acid group .
Applications De Recherche Scientifique
Aldose Reductase Inhibition for Visual Impairment Prevention
1,2,4-Oxadiazol-5-yl-acetic acids, including derivatives similar to 2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid, have shown potent inhibitory effects on aldose reductase (ALR2). ALR2 is an enzyme implicated in diabetic complications, such as cataracts. Compounds like 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid exhibited significant in vivo activity, preventing cataract development in galactosemic rats. This suggests potential applications in managing visual impairments related to diabetes (La Motta et al., 2008).
Anticancer and Pharmacological Potentials
Certain derivatives of 1,3,4-oxadiazole and pyrazole, structurally related to 2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid, have shown promising results in pharmacological evaluations. These derivatives exhibited binding and inhibitory effects against various targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). They were assessed for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. Some compounds demonstrated high analgesic and anti-inflammatory effects and potent toxicity assessment and tumor inhibition capabilities (Faheem, 2018).
Corrosion Inhibition
A derivative, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, has been investigated as a corrosion inhibitor for mild steel in sulfuric acid medium. It showed high efficiency, with inhibition rates surpassing 96% at certain conditions. The inhibition was attributed to the adsorption of the oxadiazole molecules on the metal surface, suggesting potential applications in industrial corrosion protection (Bouklah et al., 2006).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to act as agonists of peroxisome proliferator-activated receptors (pparδ/β) .
Mode of Action
Based on its structural similarity to other compounds, it may act as an agonist to pparδ/β . Agonists are substances that bind to a receptor and initiate a physiological response. In this case, the compound may bind to PPARδ/β and activate them, leading to various downstream effects.
Biochemical Pathways
Pparδ/β, which this compound may target, are known to play crucial roles in the regulation of cellular metabolism, inflammation, and other physiological processes .
Result of Action
If it acts as an agonist to pparδ/β, it could potentially regulate cellular metabolism and inflammation .
Propriétés
IUPAC Name |
2-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-16-8-4-2-3-7(5-8)10-12-11(17-13-10)18-6-9(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZTYOVTBTVIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one](/img/structure/B1428813.png)




![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428824.png)
![3-chloro-6-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428825.png)


![6-Oxaspiro[2.5]octan-1-ylmethanamine](/img/structure/B1428828.png)


